Cas no 1218752-44-3 (ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate)

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate
- EN300-10207187
- 1218752-44-3
-
- インチ: 1S/C12H16N2O2/c1-2-16-12(15)11(14-10-5-6-10)9-4-3-7-13-8-9/h3-4,7-8,10-11,14H,2,5-6H2,1H3
- InChIKey: ADEYHHDEVWDQQA-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C1C=NC=CC=1)NC1CC1)=O
計算された属性
- 精确分子量: 220.121177757g/mol
- 同位素质量: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 51.2Ų
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10207187-2.5g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 2.5g |
$1483.0 | 2023-10-28 | |
Enamine | EN300-10207187-1.0g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-10207187-10.0g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 10g |
$3746.0 | 2023-05-25 | ||
Enamine | EN300-10207187-0.25g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 0.25g |
$696.0 | 2023-10-28 | |
Enamine | EN300-10207187-5.0g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-10207187-0.05g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 0.05g |
$636.0 | 2023-10-28 | |
Enamine | EN300-10207187-1g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 1g |
$757.0 | 2023-10-28 | |
Enamine | EN300-10207187-10g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 10g |
$3254.0 | 2023-10-28 | |
Enamine | EN300-10207187-0.5g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 0.5g |
$726.0 | 2023-10-28 | |
Enamine | EN300-10207187-0.1g |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |
1218752-44-3 | 95% | 0.1g |
$666.0 | 2023-10-28 |
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetateに関する追加情報
Recent Advances in the Study of Ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3)
Ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a pyridine ring and a cyclopropylamino group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its utility in drug development.
The synthesis of ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, achieving high enantiomeric purity and yield. This advancement is critical for ensuring the compound's consistency and reproducibility in preclinical and clinical studies.
Pharmacologically, ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate has demonstrated notable activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest its potential in treating neurological disorders, such as anxiety and depression. For instance, a 2022 study in Neuropharmacology reported that the compound exhibits high affinity for GABAA receptors, which are implicated in mood regulation. These findings position it as a candidate for further development in psychopharmacology.
In addition to its neurological applications, recent research has explored the compound's role in oncology. A 2023 paper in Cancer Research highlighted its ability to inhibit certain kinase enzymes involved in tumor proliferation. The study utilized cell-based assays and xenograft models to demonstrate the compound's efficacy in reducing tumor growth, particularly in breast and lung cancer lines. These results underscore its potential as a targeted therapy in oncology.
Despite these promising findings, challenges remain in the development of ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further formulation optimization. Additionally, its metabolic stability and potential drug-drug interactions require thorough investigation to ensure safety and efficacy in human trials. Ongoing research aims to address these issues through structural modifications and advanced delivery systems.
In conclusion, ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate (CAS: 1218752-44-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in neurology and oncology, coupled with recent advancements in synthesis and mechanistic understanding, highlight its potential as a therapeutic agent. Future studies will be crucial in translating these preclinical findings into clinical applications, paving the way for new treatment options in these fields.
1218752-44-3 (ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate) Related Products
- 1286732-12-4(N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 108511-97-3(1,2-oxazol-4-amine)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)
- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)
- 10192-85-5(Potassium acrylate)




